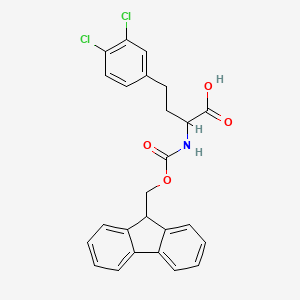

Fmoc-3,4-dichloro-D-homophenylalanine

Description

Contextualizing Unnatural Amino Acids in Peptide Science

The introduction of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. nih.gov While the 20 proteinogenic amino acids provide the fundamental blueprint for life, their synthetic counterparts offer a means to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. nih.govyoutube.com By strategically modifying the peptide backbone or side chains with unnatural amino acids, researchers can fine-tune the pharmacological profile of a peptide, enhancing its resistance to enzymatic degradation, improving its conformational stability, and modulating its biological activity. nih.gov

The Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis Strategies

The synthesis of peptides is a meticulous process that requires the sequential addition of amino acids. To ensure the correct sequence and prevent unwanted side reactions, the reactive amino group of each incoming amino acid must be temporarily protected. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). nih.gov Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638). nih.gov This orthogonality allows for the selective deprotection of the N-terminal amino group without disturbing other protecting groups on the amino acid side chains, a critical feature for the synthesis of complex and modified peptides. nih.gov The Fmoc-based strategy is highly amenable to automation, which has significantly accelerated the production of synthetic peptides for research and therapeutic development. nih.gov

Significance of D-Amino Acids in Peptide Design and Biological Activity

Virtually all naturally occurring peptides and proteins are composed of L-amino acids. The incorporation of their mirror images, D-amino acids, represents a powerful strategy in peptide design. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. This increased stability translates to a longer half-life in vivo, a desirable attribute for therapeutic agents. Furthermore, the introduction of a D-amino acid can induce specific conformational constraints on the peptide backbone, leading to the formation of unique secondary structures like β-turns. These defined conformations can result in higher binding affinity and selectivity for their biological targets.

Overview of Dichlorinated Phenylalanine Analogues in Bioactive Molecules

The halogenation of amino acid side chains is a well-established method for modulating the physicochemical properties of peptides. The introduction of chlorine atoms onto the phenyl ring of phenylalanine, for instance, can enhance the hydrophobicity of the amino acid. This can lead to improved membrane permeability and stronger interactions with hydrophobic pockets in target proteins. The specific placement of the chlorine atoms, as in the 3,4-dichloro configuration, can also influence the electronic properties of the aromatic ring, potentially leading to altered binding affinities and biological activities. While direct research on peptides containing 3,4-dichloro-D-homophenylalanine is limited, studies on related halogenated phenylalanine analogs suggest that such modifications can be a valuable tool in the development of bioactive peptides.

Research Significance of Fmoc-3,4-dichloro-D-homophenylalanine as a Building Block

This compound is a specialized amino acid derivative that serves as a valuable building block in the synthesis of novel peptides. researchgate.netchemimpex.com Its utility is particularly pronounced in the fields of drug development and medicinal chemistry, where it is employed to create complex peptides with tailored functionalities. researchgate.net The presence of the dichlorophenyl groups enhances its stability and reactivity, making it a suitable candidate for researchers aiming to construct peptides with specific therapeutic properties, such as enhanced efficacy and selectivity. researchgate.net While detailed research findings on peptides specifically incorporating this compound are not widely published, its availability as a commercial product underscores its importance as a tool for exploring new avenues in peptide-based drug discovery, including the development of antimicrobial and anticancer agents. chemimpex.comnbinno.com The unique combination of a D-amino acid, a homophenylalanine scaffold, and dichlorination positions it as a key component for generating peptidomimetics with potentially improved pharmacological profiles.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Fmoc-(R)-3-amino-4-(3,4-dichlorophenyl)butyric acid |

| Molecular Formula | C25H21Cl2NO4 |

| Molecular Weight | 470.35 g/mol |

| Appearance | White to off-white powder |

| Typical Application | Solid-Phase Peptide Synthesis (SPPS) |

Table 2: Key Structural Features and Their Significance

| Structural Feature | Significance in Peptide Chemistry |

|---|---|

| Fmoc Protecting Group | Enables controlled, sequential addition of the amino acid during solid-phase peptide synthesis. |

| D-Configuration | Confers resistance to enzymatic degradation, increasing the peptide's in vivo stability. |

| Homophenylalanine Backbone | The additional methylene (B1212753) group provides conformational flexibility and can alter binding interactions. |

| 3,4-Dichloro Substitution | Increases hydrophobicity and can modulate electronic interactions with target receptors. |

Structure

3D Structure

Properties

Molecular Formula |

C25H21Cl2NO4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30) |

InChI Key |

PFXPBECQTWZDJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 3,4 Dichloro D Homophenylalanine and Its Integration into Peptides

Advanced Synthetic Routes to D-Homophenylalanine Derivatives

Chiral Synthesis Approaches for D-Homophenylalanine

The asymmetric synthesis of D-amino acids is crucial for producing chirally pure building blocks for pharmaceuticals. chemimpex.com Biocatalytic methods have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis. chemimpex.com

One prominent biocatalytic approach is the stereoinversion of readily available L-amino acids. This can be achieved through a one-pot cascade reaction involving two key enzymes: an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH). For instance, L-phenylalanine can be converted to its D-enantiomer by first deaminating it to the corresponding α-keto acid (phenylpyruvic acid) using a deaminase from Proteus mirabilis (PmLAAD). Subsequently, this intermediate undergoes stereoselective reductive amination catalyzed by a D-amino acid dehydrogenase, such as meso-diaminopimelate D-dehydrogenase (StDAPDH) from Symbiobacterium thermophilum, to yield D-phenylalanine with high enantiomeric excess (>99%). nbinno.com This enzymatic cascade, often coupled with an NADPH regeneration system, is applicable to a variety of L-amino acid substrates, including substituted phenylalanine analogs. nbinno.com

Another powerful technique involves the use of organozinc chemistry. Enantiomerically pure protected homophenylalanines can be prepared via palladium-catalyzed coupling of amino acid-derived organozinc reagents with the appropriate aryl iodides (e.g., 1-iodo-3,4-dichlorobenzene). chempep.com This method allows for the direct construction of the desired substituted aromatic side chain.

Stereoselective Synthesis of D-Phenylalanine Analogues

Stereoselective synthesis aims to control the formation of a specific stereoisomer. For D-phenylalanine analogues, enzymatic and chemoenzymatic methods are highly effective.

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture. In one example of a related process, a DKR approach using a Clostridium acetobutylicum alcohol dehydrogenase (CaADH) was used to synthesize aryl isoserine side chains with high D-syn stereoselectivity from the corresponding α-chloro-β-keto esters. lu.se

Furthermore, the directed evolution of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), has expanded the toolkit for synthesizing chiral amines from prochiral ketones. lu.se These engineered biocatalysts can exhibit high stereoselectivity for the D-enantiomer. For example, a cascade reaction using an L-amino acid deaminase and an engineered D-amino acid dehydrogenase has been used to produce various D-phenylalanine derivatives with high yields (up to 84%) and excellent enantiomeric excess (90% to >99%). nih.gov These established enzymatic strategies could be adapted for the stereoselective synthesis of 3,4-dichloro-D-homophenylalanine from a suitable precursor like 4-(3,4-dichlorophenyl)-2-oxobutanoic acid.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Applications with Fmoc-3,4-dichloro-D-homophenylalanine

The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions that preserve acid-sensitive side-chain protecting groups. nbinno.comunibo.it The incorporation of a bulky and hydrophobic residue like this compound into a growing peptide chain requires careful optimization of coupling conditions, protecting group strategies, and resin selection to ensure high-yield and high-purity synthesis. chemimpex.comchemimpex.com

Coupling Reagents and Conditions in Fmoc-SPPS with D-Homophenylalanine Analogues

The formation of the amide bond between the incoming Fmoc-amino acid and the free N-terminal amine of the resin-bound peptide is the core reaction in SPPS. The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with sterically hindered or aggregation-prone sequences, which can be exacerbated by the presence of bulky residues like 3,4-dichloro-D-homophenylalanine.

Commonly used coupling reagents fall into two main categories: carbodiimides (often used with additives) and phosphonium/uronium salts.

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used activators. chempep.combiosynth.com They react with the Fmoc-amino acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives like Oxyma Pure (ethyl cyano(hydroxyimino)acetate) or Hydroxybenzotriazole (HOBt) are essential. unibo.itbiosynth.com The DIC/Oxyma combination is particularly popular due to its high reactivity and the lower explosion risk of Oxyma compared to HOBt. unibo.it

Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times. They are often the reagents of choice for difficult couplings involving hindered amino acids.

The standard procedure involves dissolving the Fmoc-amino acid and the coupling reagents in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and adding the mixture to the resin. chempep.comnih.gov For a hindered amino acid like this compound, extended coupling times or double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion.

Table 1: Common Coupling Reagents for Fmoc-SPPS This interactive table summarizes common coupling reagents and their typical applications.

| Reagent Combination | Type | Advantages | Considerations |

|---|---|---|---|

| DIC / Oxyma Pure | Carbodiimide + Additive | High efficiency, low racemization, safer than HOBt. unibo.itbiosynth.com | --- |

| DCC / HOBt | Carbodiimide + Additive | Effective and economical. | Dicyclohexylurea (DCU) byproduct is insoluble and requires careful washing. chempep.com |

| HATU / DIPEA | Uronium Salt + Base | Very fast and efficient, good for hindered couplings. | Higher cost, potential for racemization if pre-activation is too long. |

Protecting Group Strategies for Side Chains in Peptides Containing this compound

A key principle of Fmoc-SPPS is orthogonality, where the Nα-Fmoc group can be removed with a base (e.g., piperidine) while the side-chain protecting groups and the resin linker remain intact until the final acid-mediated cleavage step. unibo.itpeptide.com

The side chain of 3,4-dichloro-D-homophenylalanine itself—a dichlorinated benzyl (B1604629) group—is chemically inert and does not require a protecting group. Therefore, this section focuses on the selection of appropriate protecting groups for other reactive amino acid residues that may be present in the same peptide sequence. These protecting groups must be stable to the repeated piperidine (B6355638) treatments used for Fmoc removal but cleavable by trifluoroacetic acid (TFA) during the final step. youtube.com

Table 2: Standard Side-Chain Protecting Groups in Fmoc-SPPS This interactive table details common protecting groups for various amino acid side chains.

| Amino Acid | Side-Chain Functionality | Common Protecting Group | Cleavage Condition |

|---|---|---|---|

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) peptide.com | TFA |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) youtube.com | TFA |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) youtube.com | TFA |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) youtube.com | TFA (for Trt), Iodine/Hg(OAc)₂ (for Acm) |

| Histidine (His) | Imidazole | Trt (Trityl) youtube.com | TFA |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) peptide.com | TFA |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) youtube.com | TFA |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) youtube.com | TFA |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) peptide.com | TFA |

Resin Selection and Functionalization for Efficient Peptide Assembly

For peptides containing bulky, hydrophobic residues like 3,4-dichloro-D-homophenylalanine, aggregation can be a significant problem. This can be mitigated by choosing resins with lower loading capacities (e.g., 0.1-0.4 mmol/g) or those with hydrophilic characteristics, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins (e.g., TentaGel, NovaSyn® TG). biosynth.com These PEG-based resins improve solvation and can disrupt inter-chain hydrogen bonding that leads to aggregation.

Table 3: Common Resins for Fmoc-SPPS This interactive table outlines common resins and their primary uses in peptide synthesis.

| Resin Name | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) biosynth.com | Standard choice for peptide acids; risk of racemization during first amino acid loading. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA or HFIP) chempep.com | Ideal for synthesizing fully protected peptide fragments; suppresses diketopiperazine formation. chempep.com |

| Rink Amide Resin | Amide Linker | Carboxamide | Strong Acid (e.g., 95% TFA) biosynth.com | Standard choice for generating C-terminal peptide amides. |

| Sieber Amide Resin | Amide Linker | Carboxamide | Mild Acid (e.g., 1% TFA) | Allows for cleavage of fully protected peptide amides. |

| TentaGel / NovaSyn® TG | PEG-PS Composite | Varies by functionalization | Varies | Excellent swelling in various solvents; ideal for long or difficult (hydrophobic) sequences. biosynth.com |

Cleavage and Deprotection Strategies for Peptides Incorporating this compound

The final and critical stage in the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid 3,4-dichloro-D-homophenylalanine involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process, commonly referred to as global deprotection, must be carefully orchestrated to ensure the integrity of the target peptide, particularly when non-proteinogenic residues with unique chemical properties are present.

The cleavage and deprotection of peptides synthesized using the Fmoc/tBu strategy are typically accomplished in a single step by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.govmdpi.comsigmaaldrich.com However, the highly reactive cationic species generated from the cleavage of the resin linker and the various side-chain protecting groups can lead to undesired side reactions. nih.govpeptide.com These side reactions can modify sensitive amino acid residues, including the aromatic ring of phenylalanine and its derivatives. To mitigate these risks, a carefully selected cleavage cocktail containing TFA and a combination of scavengers is employed. nih.govwpmucdn.comthermofisher.com

The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. wpmucdn.comthermofisher.com For peptides incorporating 3,4-dichloro-D-homophenylalanine, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring reduces its susceptibility to electrophilic attack compared to natural phenylalanine. However, the presence of other sensitive residues in the peptide sequence, such as tryptophan, methionine, or cysteine, necessitates the inclusion of specific scavengers.

Standard cleavage protocols typically involve treating the peptide-resin with a high concentration of TFA (usually 90-95%) in the presence of scavengers for a period of 1 to 4 hours at room temperature. nih.govthermofisher.com The choice and composition of the scavenger mixture are crucial for obtaining the desired peptide in high purity.

Commonly Used Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v or w/v) | Primary Application and Remarks | Reference |

|---|---|---|---|

| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water | A general-purpose cocktail for peptides lacking highly sensitive residues like Cys, Met, or Trp. TIS is an efficient scavenger of carbocations. | sigmaaldrich.com |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane | A low-odor alternative suitable for many peptides, particularly effective for scavenging trityl groups from His, Cys, Asn, and Gln. | nih.gov |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues, including Trp, Met, Cys, and Arg(Pmc/Pbf). | nih.gov |

| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | Recommended for peptides containing Arg residues protected with sulfonyl-based groups (Pmc, Pbf) and for minimizing attachment of Trp to the linker. | thermofisher.com |

Function of Common Scavengers in Cleavage Cocktails

| Scavenger | Function | Targeted Residues/Protecting Groups | Reference |

|---|---|---|---|

| Water (H₂O) | Acts as a scavenger for tert-butyl cations. | tBu-based protecting groups (e.g., from Asp, Glu, Ser, Thr, Tyr). | wpmucdn.com |

| Triisopropylsilane (TIS) | A reducing scavenger that effectively quenches carbocations, particularly the trityl cation. | Trt-protected residues (His, Cys, Asn, Gln), tBu groups. | wpmucdn.comresearchgate.net |

| 1,2-Ethanedithiol (EDT) | A soft nucleophile that scavenges a variety of cations and can help prevent oxidation of Cys and Met. | Trp, Met, Cys. Can reduce disulfide bonds. | nih.gov |

| Thioanisole | A soft scavenger that helps to prevent alkylation of Trp and Met and assists in the removal of Arg(Pmc/Pbf) protecting groups. | Trp, Met, Arg(Pmc/Pbf). | nih.gov |

| Phenol | An effective scavenger for various carbocations. | General carbocation scavenger. | nih.govnih.gov |

Following the cleavage reaction, the peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation or filtration, and then washed to remove residual scavengers and cleavage byproducts. thermofisher.comnih.gov The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Analysis Methodologies of Peptides Incorporating Fmoc 3,4 Dichloro D Homophenylalanine

Spectroscopic Techniques for Conformational Elucidation

A suite of spectroscopic techniques is indispensable for probing the structural intricacies of peptides modified with Fmoc-3,4-dichloro-D-homophenylalanine. Each method provides unique insights into different aspects of the peptide's architecture, from its secondary structure to the local environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution. For peptides incorporating unnatural amino acids like this compound, modern two-dimensional NMR techniques are particularly powerful, though they can present unique challenges. springernature.comnih.gov The process involves assigning the resonances of all protons in the peptide, which can be more complex for non-standard residues. wisconsin.edu

Key NMR experiments for analyzing these modified peptides include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, helping to trace out the spin systems.

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal the entire network of coupled spins within a residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for determining the peptide's folded structure. The spatial proximity of protons on the dichlorophenyl ring to other parts of the peptide can be particularly informative.

The analysis of chemical shifts, coupling constants (especially ³J(HNα)), and Nuclear Overhauser Effects (NOEs) allows for the detailed characterization of the peptide's secondary structure elements, such as β-turns, helices, or extended conformations, which are often influenced by the steric bulk and D-configuration of the 3,4-dichloro-D-homophenylalanine residue.

Table 1: Illustrative NMR Data for a Hypothetical Peptide Containing 3,4-dichloro-D-homophenylalanine

| Residue | ¹H Chemical Shift (ppm) | NOE Contacts | Inferred Secondary Structure |

| Gly1 | NH: 8.5, αH: 3.9 | Gly1(NH) - Val2(NH) | Extended |

| Val2 | NH: 8.2, αH: 4.1 | Val2(αH) - D-hPhe4(aromatic) | Turn/Fold |

| Ser3 | NH: 7.9, αH: 4.5 | Ser3(NH) - D-hPhe4(NH) | Type II' β-turn |

| D-hPhe4 | NH: 8.1, αH: 4.8 | D-hPhe4(αH) - Ala5(NH) | Turn/Fold |

| Ala5 | NH: 8.4, αH: 4.3 | Ala5(NH) - Leu6(NH) | Extended |

| Leu6 | NH: 8.0, αH: 4.2 | None | C-terminus |

Infrared (IR) and Raman Spectroscopy for Amide Bond Conformations

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the peptide backbone, particularly the amide bonds, which are sensitive to secondary structure. researchgate.netspringernature.com The analysis focuses on characteristic amide bands:

Amide I (1600-1700 cm⁻¹): Arising mainly from the C=O stretching vibration, this band is highly sensitive to the peptide's secondary structure. researchgate.net For instance, α-helices typically show a band around 1650-1660 cm⁻¹, while β-sheets are characterized by bands in the 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ regions. researchgate.net

Amide II (1510-1580 cm⁻¹): This band results from N-H bending and C-N stretching. While prominent in IR spectra, it is generally less sensitive to conformational changes than the Amide I band. researchgate.net

Amide III (1220-1300 cm⁻¹): This complex vibration involves C-N stretching and N-H bending and can also provide structural information.

The presence of the dichlorinated aromatic ring in this compound may introduce additional vibrational modes that could overlap with the amide bands, requiring careful spectral deconvolution. Raman spectroscopy, being particularly sensitive to aromatic side chains, can complement IR by providing detailed information on the local environment of the dichlorophenyl group. pitt.edu However, in some surface-enhanced Raman spectroscopy (SERS) applications, the amide I band can be suppressed, especially in the presence of bulky side chains. nih.gov

Table 2: Typical Amide I Band Frequencies in IR and Raman Spectroscopy and Their Structural Assignments

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 and 1690 - 1700 |

| Unordered/Random Coil | 1640 - 1650 |

| β-Turn | 1660 - 1685 |

Circular Dichroism (CD) Spectroscopy for Peptide Helicity and Folding

Distinct CD spectra are characteristic of different secondary structures:

α-Helices: Show strong positive bands around 192 nm and negative bands at approximately 208 nm and 222 nm.

β-Sheets: Exhibit a negative band around 215-220 nm and a positive band near 195-200 nm. researchgate.net

Random Coil: Characterized by a strong negative band below 200 nm.

Table 3: Characteristic Far-UV CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength and Sign of Maxima/Minima |

| α-Helix | Positive at ~192 nm, Negative at ~208 nm and ~222 nm |

| β-Sheet | Positive at ~195 nm, Negative at ~218 nm |

| Random Coil | Strong negative band below 200 nm |

Mass Spectrometry (MS) in Peptide Sequence Verification and Modification Analysis

Mass spectrometry (MS) is an essential tool for verifying the primary structure of peptides, including those with unnatural amino acids. nih.gov High-resolution MS can confirm the correct molecular weight of the synthesized peptide, ensuring the successful incorporation of this compound.

Tandem mass spectrometry (MS/MS) is used for de novo sequencing, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed to determine the amino acid sequence. metwarebio.comcreative-proteomics.com The fragmentation patterns of peptides containing unnatural amino acids can be complex, but they provide definitive proof of the residue's position within the sequence. nih.govyoutube.com This technique is also invaluable for identifying any unintended modifications that may have occurred during synthesis.

Computational Approaches for Molecular Dynamics and Conformational Studies

Computational methods provide a powerful complement to experimental techniques, offering dynamic insights into peptide behavior at an atomic level.

Molecular Dynamics (MD) Simulations of Peptide Structures

By simulating the peptide in a virtual environment that mimics physiological conditions (e.g., in a water box with ions), researchers can observe how the peptide folds and fluctuates. These simulations can reveal stable conformations, transient intermediate states, and the specific interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts involving the dichlorophenyl group—that stabilize the peptide's structure. researchgate.net The results of MD simulations can be directly compared with experimental data from NMR, IR, and CD to build a comprehensive and validated model of the peptide's structure and behavior. nih.gov

In Silico Analysis of Non-Covalent Interactions within Peptide Chains

Computational modeling serves as a powerful tool to predict and analyze the complex network of non-covalent interactions that govern the three-dimensional structure of peptides containing this compound. nih.gov These in silico approaches, which include quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, provide insights at an atomic level that can be difficult to obtain through experimental methods alone.

The dichlorinated phenyl ring of the homophenylalanine residue is a key determinant of its interaction profile. A primary focus of in silico analysis is the investigation of halogen bonds, which are non-covalent interactions where a halogen atom acts as an electrophilic species. eurekaselect.com In the context of a peptide, the chlorine atoms of the 3,4-dichloro-D-homophenylalanine side chain can form halogen bonds with Lewis bases, such as the carbonyl oxygen atoms of the peptide backbone or neighboring amino acid side chains. nih.gov Recent computational studies have demonstrated that such halogen bonds can significantly enhance the binding affinity at protein-peptide interfaces and contribute to the structural stability of the peptide. nih.govacs.org The formation of intramolecular halogen bonds may have a substantial impact on stabilizing the folded conformation of structurally flexible peptides. nih.govacs.org

Furthermore, in silico methods are employed to characterize other critical non-covalent interactions:

π-π Stacking: The aromatic fluorenyl group of the Fmoc protecting group and the dichlorophenyl ring of the homophenylalanine side chain can engage in π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties of target molecules.

Hydrophobic Interactions: The non-polar character of the aromatic rings and the hydrocarbon backbone contribute to hydrophobic interactions, which are a major driving force for peptide folding and assembly in aqueous environments.

Hydrogen Bonds: Standard hydrogen bonds between backbone amide and carbonyl groups are fundamental to the formation of secondary structures. In silico analysis helps to identify and quantify these bonds and to understand how they are influenced by the presence of the modified amino acid.

The data generated from these computational analyses, such as interaction energies and geometric parameters, can be compiled to provide a detailed picture of the forces governing the peptide's structure.

| Interaction Type | Participating Moieties | Typical In Silico Method | Predicted Significance in Peptides with this compound |

| Halogen Bonding | Dichlorophenyl ring (Cl atoms) and Lewis bases (e.g., C=O) | Quantum Mechanics (QM), Molecular Dynamics (MD) | High; contributes to conformational stability and binding affinity. nih.govacs.org |

| π-π Stacking | Fmoc group, Dichlorophenyl ring | Molecular Dynamics (MD) | High; influences peptide folding and intermolecular aggregation. |

| Hydrophobic Interactions | Aromatic rings, hydrocarbon backbone | Molecular Dynamics (MD) | High; a primary driver of folding in aqueous media. |

| Hydrogen Bonding | Peptide backbone (N-H, C=O) | Molecular Dynamics (MD) | Fundamental; essential for secondary structure formation. |

X-ray Crystallography and Powder Diffraction in Solid-State Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. nih.gov For peptides containing this compound, this technique can provide definitive information about the peptide's conformation, the geometry of its intramolecular interactions, and the arrangement of molecules within the crystal lattice (crystal packing). nih.goviisc.ac.in

The process of peptide crystallography involves several key stages, beginning with the growth of high-quality single crystals, which can be a challenging step for modified peptides. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. The presence of heavy atoms, such as the two chlorine atoms in 3,4-dichloro-D-homophenylalanine, is advantageous for solving the phase problem in crystallography through techniques like anomalous diffraction. nih.gov This facilitates the generation of an electron density map, from which the atomic model of the peptide is built and refined. nih.gov

The crystal structure of a peptide with this compound would reveal:

Backbone Torsion Angles: Precise values for the phi (φ), psi (ψ), and omega (ω) angles, which define the peptide backbone conformation.

Side Chain Conformation: The orientation of the dichlorophenylpropyl side chain.

Intramolecular Interactions: The exact distances and angles of intramolecular hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the peptide's fold.

Intermolecular Interactions: How individual peptide molecules interact with each other in the crystal, revealing patterns of self-assembly and the nature of crystal packing forces. This can include intermolecular hydrogen bonding networks and π-π stacking of the Fmoc and dichlorophenyl groups.

The table below outlines the type of structural information that can be obtained from these X-ray diffraction techniques for a hypothetical crystalline peptide containing this compound.

| Parameter | Single-Crystal X-ray Diffraction | Powder X-ray Diffraction |

| Atomic Coordinates | High-resolution (x, y, z) for each atom | Not directly determined |

| Bond Lengths & Angles | Precise determination | Not determined |

| Torsion Angles (φ, ψ, ω) | Precise determination | Not determined |

| Unit Cell Parameters | Precise determination (a, b, c, α, β, γ) | Determined |

| Space Group | Determined | Can be inferred |

| Crystal Packing | Detailed analysis of intermolecular interactions | Provides information on crystallinity and phase |

| Polymorph Identification | Definitive for a single crystal | Can distinguish between different polymorphs |

| Sample Requirement | Single, high-quality crystal | Polycrystalline powder |

Applications of Fmoc 3,4 Dichloro D Homophenylalanine in Advanced Research

Engineering of Bioactive Peptides and Peptidomimetics

The design and synthesis of bioactive peptides and their mimics (peptidomimetics) is a rapidly advancing area of research, with significant implications for drug discovery and development. nih.govlongdom.org Fmoc-3,4-dichloro-D-homophenylalanine plays a crucial role in this field by enabling the creation of peptides with tailored properties. chemimpex.com

Introduction of Chlorinated Phenyl Groups for Enhanced Reactivity and Stability

The incorporation of halogen atoms, such as chlorine, into amino acid side chains is a powerful tool for fine-tuning the physicochemical properties of peptides and proteins. nih.gov Halogenation, and specifically the introduction of chlorinated phenyl groups as seen in this compound, can significantly impact a peptide's reactivity and stability. chemimpex.comnih.gov

The presence of chlorine atoms on the phenyl ring can:

Increase Hydrophobicity: This can lead to improved interactions with hydrophobic pockets in target proteins and enhance cell membrane permeability. nih.govnih.gov

Alter Electronic Properties: The electron-withdrawing nature of chlorine can influence the chemical reactivity of the aromatic ring and adjacent functional groups. nih.gov

Enhance Stability: Halogenation can contribute to both thermal and proteolytic stability. nih.govnih.gov The steric bulk of the halogen atoms can shield the peptide backbone from enzymatic attack. nih.gov

Research has shown that halogenation is a minimally invasive strategy that can be used to probe and enhance the structural stabilities of proteins. nih.govmendeley.com The ability to introduce these modifications with precision allows for the rational design of peptides with improved therapeutic potential. nih.govmendeley.com

Development of Peptides with Tuned Properties for Specific Biological Pathways

The unique structural features of this compound make it a valuable building block for developing peptides that target specific biological pathways. chemimpex.com By combining the benefits of D-amino acid incorporation and halogenation, researchers can create peptides with a range of desirable properties. mdpi.comnih.gov

These properties include:

Increased Efficacy: Enhanced stability and target affinity can lead to more potent biological activity. nih.govnih.gov

Improved Selectivity: The specific arrangement of functional groups can result in peptides that bind more selectively to their intended targets, potentially reducing off-target effects. nih.gov

Enhanced Permeability: Modifications that increase hydrophobicity can improve the ability of a peptide to cross cell membranes and the blood-brain barrier. nih.gov

The development of such tailored peptides holds promise for a variety of therapeutic areas, including oncology and infectious diseases. chemimpex.comnih.gov

| Feature | Benefit in Peptide Design | Supporting Evidence |

| D-Amino Acid Configuration | Increased resistance to enzymatic degradation, leading to a longer half-life. mdpi.commdpi.com | D-amino acid substitutions have been shown to greatly improve peptide stability in serum. nih.govelsevierpure.com |

| Dichlorinated Phenyl Group | Enhanced hydrophobicity, improved stability, and altered reactivity. chemimpex.comnih.gov | Halogenation can increase cell membrane permeability and enhance target affinity. nih.gov |

| Fmoc Protecting Group | Facilitates efficient and selective incorporation during solid-phase peptide synthesis. chemimpex.comchemimpex.com | The Fmoc group is essential for the stepwise assembly of complex peptide structures. nih.gov |

Stabilization of Defined Peptide Secondary Structures (e.g., α-helices, β-turns, β-hairpins)

The secondary structure of a peptide—the local folding of its backbone into structures like α-helices and β-sheets—is often crucial for its biological function. wikipedia.org The incorporation of D-amino acids can be a powerful tool for stabilizing these structures. nih.gov

α-Helices: While D-amino acids naturally favor left-handed helices, their strategic placement, particularly at the termini, can stabilize the native right-handed α-helical structure of L-peptides without significantly disrupting their activity. nih.govelsevierpure.com Conversely, substitutions in the middle of a sequence can disrupt the helix. nih.govelsevierpure.com

The ability to control and stabilize secondary structures is a key aspect of rational peptide design, enabling the creation of molecules that can effectively mimic the bioactive conformations of natural peptides and proteins. nih.govnih.gov

Functional Peptide and Protein Engineering

The principles of using modified amino acids extend beyond the synthesis of novel peptides to the engineering of existing proteins.

Modification of Proteins for Improved Stability and Functionality

Introducing unnatural amino acids like halogenated derivatives into proteins can lead to significant improvements in their stability and function. nih.govnih.gov This approach, often referred to as protein engineering, allows for the precise modification of a protein's properties. nih.gov

Halogenation has emerged as a particularly useful strategy for enhancing protein stability. nih.govmendeley.com Studies have shown that the incorporation of halogenated amino acids, including those with chlorinated phenyl groups, can be accommodated within the core structure of a protein, leading to substantial improvements in its thermodynamic stability. nih.gov This increased stability is highly desirable for therapeutic proteins, as it can extend their shelf life and efficacy. nih.govmendeley.com

The modification of proteins with halogenated amino acids can also be used to:

Probe Protein Structure: The unique properties of halogen atoms can be used as probes to study the physical characteristics of proteins in solution. nih.gov

Enhance Enzymatic Activity: In some cases, halogenation can lead to improved enzymatic function. nih.gov

Create Novel Functions: By introducing new chemical functionalities, it is possible to engineer proteins with entirely new capabilities. nih.govmdpi.com

| Modification Strategy | Impact on Protein Properties | Research Finding |

| Site-Specific Halogenation | Increased thermodynamic stability and altered function. nih.govnih.gov | Multifluorination and iodination of model proteins led to substantial improvements in stability. nih.gov |

| Incorporation of D-Amino Acids | Can be disruptive to tertiary structure but may be tolerated in some contexts. researchgate.net | Single L-to-D substitutions often led to destabilization in α-helix-rich and β-sheet-rich miniproteins. researchgate.net |

Bioconjugation Strategies for Targeted Delivery Systems

Bioconjugation is a chemical strategy used to link molecules, such as drugs or imaging agents, to biomolecules like peptides or proteins. This process is crucial for creating targeted delivery systems that can deliver a therapeutic payload specifically to diseased cells, enhancing efficacy and minimizing side effects. chemimpex.com this compound serves as a key building block in the synthesis of peptides designed for these systems. chemimpex.com

The Fmoc protecting group facilitates its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The dichlorophenyl moiety offers distinct advantages, including increased stability and the potential for specific interactions within biological systems. These features are instrumental in designing bioconjugates for applications like cancer therapy, where targeting specific markers on tumor cells is essential. chemimpex.com

Strategies for incorporating this amino acid derivative into targeted delivery systems often involve its placement within a peptide sequence that is then linked to a drug or a diagnostic agent. The resulting bioconjugate is engineered to recognize and bind to specific receptors on target cells.

| Bioconjugation Component | Role in Targeted Delivery | Contribution of this compound |

| Targeting Moiety | A peptide or antibody that recognizes a specific cell-surface receptor. | Can be incorporated into the peptide backbone to enhance structural stability and binding affinity. |

| Linker | A chemical bridge connecting the targeting moiety to the payload. | The amino acid's structure can be part of the linker design, influencing its length and flexibility. |

| Payload | A therapeutic drug, imaging agent, or diagnostic probe. | Not directly part of the payload, but its presence in the targeting peptide is critical for delivery. |

| Overall Bioconjugate | The complete system designed for targeted action. | The inclusion of this compound improves the overall properties of the peptide component. chemimpex.comchemimpex.com |

Research in Enzyme Inhibition and Substrate Specificity

The study of proteases—enzymes that cleave peptide bonds—is a significant area of research, as their dysregulation is linked to numerous diseases. ku.edu Unnatural amino acids like homophenylalanine analogues are vital for designing specific inhibitors and for probing the active sites of these enzymes.

The design of effective and specific protease inhibitors is a cornerstone of drug development. nih.gov A structure-based design strategy is often employed, where inhibitors are created to fit precisely into the enzyme's active site. nih.gov Homophenylalanine analogues are particularly useful in this context because their structure can be modified to explore the enzyme's binding pockets, known as subsites (e.g., S1, S2).

The goal is to create molecules that mimic the natural substrate of the enzyme but are resistant to cleavage, thereby blocking the enzyme's activity. The dichlorinated phenyl ring of this compound can form specific interactions within hydrophobic pockets of a protease's active site, potentially leading to high-affinity binding. duke.edu This approach has been successful in developing inhibitors for targets like HIV-1 protease, where understanding the interactions within the enzyme's substrate envelope is key to overcoming drug resistance. duke.edu

| Inhibitor Design Principle | Description | Relevance of Homophenylalanine Analogues |

| Structure-Based Design | Utilizes the 3D structure of the enzyme's active site to design complementary molecules. nih.gov | The altered side chain can be tailored to fit specific subsites of the target protease. |

| Substrate Envelope Mimicry | Inhibitors are designed to fit within the space occupied by natural substrates. duke.edu | Homophenylalanine analogues help create a shape that mimics the substrate while adding features for tighter binding. |

| Transition-State Analogs | Molecules that mimic the high-energy transition state of the peptide bond cleavage reaction. | The modified backbone of a homophenylalanine-containing peptide can resemble this transition state. |

To understand how an enzyme functions and to design specific inhibitors, researchers must first determine its substrate specificity—the types of amino acids it prefers to cleave. nih.gov This is often achieved by creating a substrate library, which is a large collection of different peptide sequences. nih.gov These libraries can be used to rapidly screen an enzyme and create a "fingerprint" of its preferences. stanford.edu

Fluorogenic peptide libraries are a common tool. In this approach, a peptide containing a specific amino acid is attached to a fluorescent molecule (a fluorophore). When the enzyme cleaves the peptide bond, the fluorophore is released, generating a measurable signal. stanford.edu By creating a library with a wide variety of natural and unnatural amino acids, including derivatives like 3,4-dichloro-D-homophenylalanine, in a specific position (e.g., the P1 position), a comprehensive specificity profile of an aminopeptidase (B13392206) can be determined. nih.govnih.gov This information is invaluable for predicting the enzyme's biological substrates and for designing selective inhibitors. nih.gov

Once potential inhibitors or substrates are identified, their interaction with the enzyme is quantified through kinetic studies. nih.gov These experiments measure the rate of the enzymatic reaction under different conditions, allowing for the determination of key parameters like the Michaelis constant (K_m), which reflects substrate binding affinity, and the catalytic rate (k_cat). For inhibitors, the inhibition constant (K_i) is determined, which indicates the potency of the inhibitor.

The use of compounds like this compound within peptide substrates or inhibitors allows researchers to probe how specific structural changes affect these kinetic parameters. nih.govstanford.edu For example, comparing the K_m value of a substrate containing homophenylalanine to one with a natural amino acid can reveal the importance of the side chain's size and electronics for binding to the enzyme's active site. This detailed kinetic analysis is essential for understanding the mechanism of action and for optimizing the design of potent and selective enzyme inhibitors. duke.edustanford.edu

Contributions to Neuroscience Research Models

Peptides play crucial roles in the nervous system as neurotransmitters, hormones, and neuromodulators. The study of synthetic peptide analogues provides a powerful method for investigating neurological processes and disorders.

Incorporating unnatural amino acids like this compound into neuropeptide sequences creates valuable research tools. chemimpex.comchemimpex.com These modified peptides can be used to study the interactions between neuropeptides and their receptors with enhanced stability or altered binding properties. The native structures of many neuropeptides are quickly broken down by proteases in the body, limiting their therapeutic potential. Introducing a homophenylalanine analogue can make the peptide more resistant to this degradation.

By synthesizing analogues of naturally occurring neuropeptides (e.g., enkephalins) that contain 3,4-dichloro-D-homophenylalanine, researchers can investigate how these modifications affect binding to neuronal receptors. chemimpex.com This can help to map the binding sites of these receptors and to understand the structural requirements for activation or inhibition. Such studies are fundamental to developing new therapeutic agents for neurological conditions by creating peptides with improved stability and targeted activity within the central nervous system. chemimpex.com

Exploration of Neuropeptide Functions and Modulation

The incorporation of this compound into neuropeptide sequences is a strategic approach to investigate their structure-activity relationships (SAR) and to develop analogs with modified functions. The dichloro-substitution on the phenyl ring can significantly alter the electronic and steric properties of the amino acid side chain, potentially leading to enhanced binding affinity, selectivity, or stability of the resulting peptide. The D-configuration and the homophenylalanine structure contribute to increased resistance against enzymatic degradation, a crucial factor for neuropeptides that often have short half-lives in biological systems.

While direct studies specifically detailing the use of this compound in neuropeptide research are not extensively documented in publicly available literature, the principles of its application can be inferred from research on similar modified amino acids. For instance, the introduction of halogenated or D-amino acids into opioid peptide sequences has been shown to modulate their receptor binding profiles and functional activities. It is hypothesized that this compound could be similarly employed to create neuropeptide analogs with altered properties, aiding in the mapping of receptor binding pockets and the elucidation of signaling pathways.

| Potential Research Application | Hypothesized Outcome of Incorporating this compound | Rationale |

| SAR studies of neuropeptides | Elucidation of key pharmacophoric features | Dichlorophenyl group probes steric and electronic tolerance of receptor binding sites. |

| Development of receptor-selective analogs | Enhanced binding affinity and selectivity for specific neuropeptide receptors | The unique combination of structural modifications can favor interaction with a particular receptor subtype. |

| Creation of metabolically stable agonists/antagonists | Increased resistance to proteolysis, leading to prolonged biological activity | The D-amino acid configuration and homophenylalanine backbone hinder recognition by common proteases. |

Development of Novel Research Reagents and Tools

Beyond its direct incorporation into bioactive peptides, this compound serves as a valuable tool in the generation of novel reagents for chemical biology and drug discovery research.

Utilization in Combinatorial Library Synthesis for Ligand Discovery

This compound is a key component in the synthesis of peptide-based combinatorial libraries. These libraries, containing a vast number of unique peptide sequences, are powerful tools for screening and identifying new ligands for various biological targets. The inclusion of this unnatural amino acid expands the chemical diversity of the library far beyond that achievable with the 20 proteinogenic amino acids. The specific physicochemical properties conferred by the dichlorinated aromatic ring and the D-homophenylalanine scaffold introduce novel interaction capabilities, increasing the probability of discovering high-affinity and selective binders.

The solid-phase peptide synthesis (SPPS) methodology, for which the Fmoc protecting group is central, allows for the systematic and efficient assembly of these complex libraries.

| Library Type | Role of this compound | Potential Discovery |

| Peptide-based libraries | Introduction of unique structural and chemical diversity | Novel receptor agonists, antagonists, or allosteric modulators. |

| Peptidomimetic libraries | Scaffold for creating non-natural structures with improved drug-like properties | New enzyme inhibitors or protein-protein interaction disruptors. |

Role in Modulating Receptor Binding and Enzyme Activity for Research Purposes

The incorporation of this compound into peptide ligands is a deliberate strategy to modulate their interaction with receptors and enzymes for research applications. The chlorine atoms on the phenyl ring can engage in specific interactions, such as halogen bonding, with receptor or enzyme active sites, which are not possible with natural amino acids. This can lead to significant changes in binding affinity and specificity.

| Target Class | Effect of Incorporation | Research Purpose |

| G-protein coupled receptors (GPCRs) | Altered binding affinity and signaling bias | Development of research tools to study receptor function and pharmacology. |

| Proteases | Conversion of a substrate into a stable inhibitor | Elucidation of enzyme mechanism and development of therapeutic leads. |

| Kinases | Modulation of substrate recognition and phosphorylation | Probing kinase-substrate interactions and developing specific inhibitors. |

Future Research Directions and Translational Potential

Integration into Complex Peptide Architectures and Macrocycles

The future integration of Fmoc-3,4-dichloro-D-homophenylalanine into complex peptide architectures, particularly macrocycles, holds significant promise. The incorporation of unnatural amino acids is a well-established strategy to induce or stabilize specific secondary structures such as α-helices and β-turns. nih.gov The D-configuration and steric bulk of the dichlorinated homophenylalanine side chain can act as a powerful conformational constraint, forcing a peptide backbone into a specific turn geometry. This is critical for mimicking the bioactive conformation of a natural peptide ligand or for creating novel structures with unique functions.

Macrocyclization, the process of linking the ends of a peptide chain or connecting a side chain to a terminus, is a key strategy for improving proteolytic stability, bioavailability, and receptor affinity. nih.govnih.gov Research has shown that macrocycles containing D-amino acids or mixed stereochemistry can effectively stabilize helical or hairpin conformations. nih.govrsc.org Future studies could involve grafting a minimal macrocyclic motif containing 3,4-dichloro-D-homophenylalanine onto various peptide sequences to systematically stabilize α-helical structures for targeting challenging protein-protein interactions (PPIs). nih.gov The resulting conformationally locked peptides could exhibit superior biological properties compared to their linear counterparts.

| Property | Implication for Peptide Architecture |

| D-Stereocenter | Induces specific backbone turns; enhances resistance to proteolysis. mdpi.com |

| Homophenylalanine Backbone | Extends the side-chain position by one methylene (B1212753) unit, altering the display of the aromatic ring relative to the peptide backbone. nih.gov |

| 3,4-Dichlorophenyl Group | Provides strong hydrophobic and specific electronic (electron-withdrawing) interactions, potentially increasing binding affinity and altering selectivity. nih.gov |

| Fmoc Protecting Group | Enables straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.com |

Exploration of Novel Biological Targets for Peptide-Based Research Tools

Peptides containing unique residues like 3,4-dichloro-D-homophenylalanine are ideal for creating sophisticated research tools to explore novel biological targets. Many disease pathways are regulated by protein-protein interactions (PPIs), which have proven difficult to modulate with conventional small molecules and are often deemed "undruggable." nih.govnih.gov Peptidomimetics offer a solution by mimicking the large surface area of a native peptide ligand. nih.gov

The 3,4-dichlorophenyl moiety is a recognized pharmacophore in various bioactive small molecules. For instance, structure-activity relationship (SAR) studies on meperidine analogues revealed that 3',4'-dichloro substitution significantly influenced binding affinity at dopamine (B1211576) and serotonin (B10506) transporters. nih.gov This suggests that peptides incorporating 3,4-dichloro-D-homophenylalanine could be developed as potent and selective ligands for neurotransmitter transporters or G-protein coupled receptors (GPCRs). Future research should focus on designing and synthesizing focused libraries of peptides containing this residue to screen against panels of receptors, ion channels, and enzymes involved in neurological disorders, cancer, and infectious diseases. nih.govmdpi.com The unique structural properties of the amino acid can be leveraged to create probes with high specificity, helping to validate new biological targets for drug development.

Advances in High-Throughput Screening of Peptidomimetic Libraries

The discovery of novel bioactive peptides relies on the ability to synthesize and screen vast chemical libraries. Advances in high-throughput screening (HTS) are critical for realizing the potential of building blocks like this compound. Modern platforms can screen millions or even billions of compounds rapidly, making the exploration of extensive peptidomimetic libraries feasible. nih.govacs.org

Future efforts will involve incorporating this unnatural amino acid into large combinatorial libraries for screening. nih.gov Bead-based screening platforms, which utilize technologies like fiber-optic array scanning (FAST) to screen compounds at rates of millions per minute, are particularly well-suited for this purpose. nih.govacs.org Another powerful technique is SPOT synthesis, where large arrays of peptides are synthesized on cellulose (B213188) membranes and screened in parallel to rapidly identify structure-activity relationships, for example, by systematically substituting residues in a parent peptide. ubc.ca By including 3,4-dichloro-D-homophenylalanine in these libraries, researchers can rapidly identify lead structures against known and unknown biological targets, accelerating the discovery of new therapeutic candidates. nih.gov

| Platform | Principle | Throughput | Application for Peptidomimetics |

| Bead-Based FAST Screening | Compounds synthesized on beads are screened using fiber-optic array scanning technology. | Up to 5 million compounds/minute. nih.gov | Ideal for screening massive (10⁶-10⁹) combinatorial libraries containing unnatural amino acids. acs.org |

| SPOT Synthesis Arrays | Peptides are synthesized in spots on a cellulose membrane for parallel screening. | Hundreds to thousands of peptides per membrane. ubc.ca | Systematic SAR studies, such as alanine (B10760859) scanning or substitution with unnatural amino acids to optimize activity. ubc.ca |

| mRNA Display | Genetic code reprogramming is used to create and screen massive libraries of cyclic peptides. | ~10¹² compounds per library. nih.gov | Discovery of high-affinity macrocyclic peptide binders against diverse targets. |

Development of Advanced Synthetic Strategies for Homophenylalanine Analogues

While this compound is commercially available, the advancement of novel and more efficient synthetic strategies for this and other homophenylalanine analogues is a key research direction. Improved synthetic routes can lower costs and increase the accessibility of a wider variety of substituted building blocks for peptide research.

Current research into the synthesis of halogenated and other substituted phenylalanines and homophenylalanines provides a roadmap for future development. nih.govbeilstein-journals.org Promising strategies include:

Palladium-catalyzed Cross-Coupling: Methods like the Negishi cross-coupling of aryl halides with zinc homoenolates of protected amino acids offer a versatile route to a wide range of substituted analogues with high enantioselectivity. beilstein-journals.org

Multi-step Synthesis from Precursors: Established chemical pathways, such as those starting from substituted phenylpropionic acids, involve sequential steps of esterification, reduction, and oxidation to yield the desired aldehyde, which can then be converted to the amino acid. nih.gov

Metallaphotoredox Catalysis: This emerging strategy enables the conversion of readily available, chiral amino acids like serine into complex, optically pure unnatural amino acids via a mild, light-mediated cross-electrophile coupling. princeton.edu Adapting this technology could provide a highly efficient and modular route to a diverse array of homophenylalanine analogues.

Future work will focus on refining these methods to improve yields, reduce the number of steps, and expand the scope of accessible substitutions on the phenyl ring, providing chemists with a broader toolkit for peptide design.

| Synthetic Strategy | Description | Key Advantages |

| Negishi Cross-Coupling | Pd(0)-catalyzed reaction between an organozinc compound and an aryl halide. beilstein-journals.org | Versatile, direct, and provides high enantioselectivity. beilstein-journals.org |

| Multi-step Synthesis from Phenylpropionic Acid | A classical route involving esterification, reduction to an alcohol, oxidation to an aldehyde, and subsequent amination steps. nih.gov | Utilizes readily available starting materials. |

| Metallaphotoredox Catalysis | Uses light and nickel/photoredox catalysts to couple two electrophiles, such as a bromoalkyl intermediate with an aryl halide. princeton.edu | Extremely mild conditions that preserve stereochemistry; tolerant of a broad range of functional groups. princeton.edu |

Deepening Understanding of Structure-Activity Relationships in Modified Peptides

A profound understanding of structure-activity relationships (SAR) is fundamental to rational drug design. nih.gov The incorporation of this compound offers a multi-faceted tool to probe and define SAR in modified peptides. The distinct properties of this amino acid—its D-configuration, extended backbone, and specific halogenation pattern—can be systematically studied to dissect their individual and cooperative contributions to biological activity.

Future research will involve creating series of peptide analogues to answer key SAR questions:

Role of Halogenation: How does the 3,4-dichloro substitution pattern influence binding affinity and selectivity compared to unsubstituted, mono-chloro, or other di-halogenated (e.g., 2,6-dichloro) analogues? nih.gov

Impact of Stereochemistry: What is the effect of the D-configuration versus the L-configuration at the same position on peptide conformation, proteolytic stability, and receptor interaction? mdpi.com

Importance of Backbone Length: How does the homophenylalanine structure, which extends the side chain, alter the topographical presentation of the aromatic ring to a receptor compared to a standard phenylalanine residue? nih.gov

By combining peptide synthesis, biophysical analysis (e.g., NMR, circular dichroism), and biological assays, researchers can build predictive models. These models will elucidate how the specific features of 3,4-dichloro-D-homophenylalanine drive interactions with biological targets, guiding the design of future peptidomimetics with precisely engineered properties for therapeutic use. mdpi.com

Conclusion

Summary of Fmoc-3,4-dichloro-D-homophenylalanine's Impact on Academic Research

This compound has emerged as a significant tool in academic research, primarily within the fields of medicinal chemistry, biochemistry, and peptide science. Its impact stems from its unique structural characteristics, which offer researchers precise control over the design and synthesis of novel peptides and peptidomimetics. The incorporation of this unnatural amino acid (UAA) allows for the systematic modification of peptide properties to enhance their therapeutic potential. rsc.org

The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to its utility, enabling its seamless integration into modern solid-phase peptide synthesis (SPPS) protocols. chemimpex.comchemimpex.comnbinno.com This method is the cornerstone of synthetic peptide chemistry, and the availability of specialized building blocks like this compound is crucial for advancing the complexity of molecules that can be created. nih.gov The D-configuration of the amino acid provides a critical advantage by conferring resistance to enzymatic degradation. mdpi.com Peptides incorporating D-amino acids are less susceptible to proteases, which prolongs their biological activity and makes them more viable as potential drug candidates. mdpi.com

Furthermore, the 3,4-dichloro substitution on the phenyl ring and the homophenylalanine structure—an amino acid with an additional methylene (B1212753) group in its backbone—introduce specific conformational constraints. These modifications are instrumental in studying structure-activity relationships (SAR), as they allow researchers to fine-tune the three-dimensional shape of a peptide to optimize its binding affinity and selectivity for a specific biological target. chemimpex.comchemimpex.com By introducing such non-natural elements, scientists can design peptides with enhanced stability, improved bioavailability, and novel biological functions that are not achievable with the 20 proteinogenic amino acids alone. rsc.org This has made this compound and similar UAAs invaluable for developing new classes of therapeutic agents, including those targeting protein-protein interactions, which have traditionally been difficult to modulate with small molecules. sciencedaily.com

Prospects for Continued Innovation in Peptide and Peptidomimetic Science

The field of peptide and peptidomimetic science is poised for significant and continued innovation, driven by advancements in chemical synthesis, biotechnology, and a deeper understanding of molecular biology. creative-peptides.com The limitations of natural peptides as drugs, such as poor stability and low oral bioavailability, have spurred the development of peptidomimetics—molecules designed to mimic peptide structures and functions but with improved drug-like properties. tandfonline.com Research is increasingly focused on novel molecular architectures that move beyond simple linear sequences.

Key areas of future innovation include:

Advanced Backbone Modifications: Scientists are exploring diverse modifications to the peptide backbone to enhance proteolytic stability and control conformation. acs.org This includes the increased use of N-substituted glycines (peptoids) and β-peptides, which can self-assemble into stable secondary structures like helices. tandfonline.com These innovative foldamers are being investigated for a wide range of applications, from antimicrobial agents to carriers for drug delivery systems. tandfonline.com

Constrained and Stapled Peptides: Techniques to constrain peptide conformation, such as hydrocarbon stapling, are becoming more sophisticated. tandfonline.com These methods lock a peptide into its bioactive shape, which can lead to enhanced target binding, improved cell permeability, and greater resistance to degradation. tandfonline.com Such strategies are proving effective for inhibiting challenging protein-protein interactions (PPIs) implicated in various diseases. sciencedaily.com

Hybrid and Bio-Conjugated Molecules: The future will see a greater fusion of peptides with other molecular classes. This includes the development of antibody-drug conjugates, where peptides can serve as potent cytotoxic payloads, and the conjugation of peptides to polymers or lipids to improve their pharmacokinetic profiles. rsc.orgmdpi.com

Computational and AI-Driven Design: Advances in computational chemistry and artificial intelligence are accelerating the design of new peptides and peptidomimetics. These technologies can predict the structure, stability, and activity of novel sequences, reducing the time and cost associated with traditional trial-and-error discovery methods.

Expansion of Therapeutic Applications: While peptide therapeutics have historically been prominent in areas like metabolic diseases and oncology, their application is expanding. creative-peptides.com Innovations are driving the development of peptide-based antivirals, immunomodulators, and diagnostics, opening up new frontiers for personalized medicine. sciencedaily.comcreative-peptides.com

As synthetic techniques become more powerful and our ability to design complex molecules grows, the distinction between peptides and small molecules will continue to blur, leading to a new generation of therapeutics that combine the advantages of both. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.